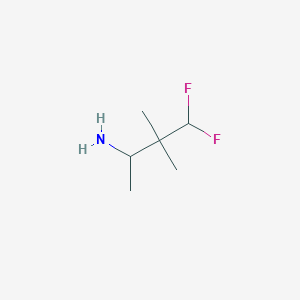

4,4-Difluoro-3,3-dimethylbutan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13F2N |

|---|---|

Molecular Weight |

137.17 g/mol |

IUPAC Name |

4,4-difluoro-3,3-dimethylbutan-2-amine |

InChI |

InChI=1S/C6H13F2N/c1-4(9)6(2,3)5(7)8/h4-5H,9H2,1-3H3 |

InChI Key |

HWYSAQFUXMCRQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)C(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Difluoro 3,3 Dimethylbutan 2 Amine

Strategies for the Construction of the 4,4-Difluoro-3,3-dimethylbutan-2-amine Carbon Skeleton

The assembly of the core structure of this compound presents a unique synthetic challenge due to the vicinal difluoro- and tert-butyl groups. Various strategies have been developed to construct this sterically hindered and electronically modified backbone.

Nucleophilic Addition Approaches to Fluorinated Intermediates

Nucleophilic addition reactions are a cornerstone of carbon-carbon bond formation. In the context of synthesizing fluorinated amines, these methods often involve the addition of a carbon nucleophile to a fluorinated electrophile. For instance, the addition of organometallic reagents to fluorinated imines or aldehydes serves as a key strategy. nuph.edu.ua The high electrophilicity of the imine carbon, enhanced by the electron-withdrawing fluorine atoms, facilitates these reactions. nuph.edu.uaresearchgate.net

A common precursor for such syntheses is a fluorinated aldehyde or ketone, which can be reacted with an appropriate organometallic species to build the carbon skeleton. Subsequent conversion of a carbonyl or hydroxyl group to an amine completes the synthesis. For example, a Claisen rearrangement followed by an iodolactamization sequence has been successfully employed for the synthesis of a related compound, 4,4-difluoro-3,3-dimethylproline, demonstrating a fluorination-free approach to building the difluoro-dimethyl moiety. nih.gov

Electrophilic Fluorination Strategies for Amine Precursors

An alternative to using fluorinated building blocks is the introduction of fluorine atoms at a later stage of the synthesis via electrophilic fluorination. wikipedia.org This approach involves the reaction of an enolate or other carbon nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org Reagents with a nitrogen-fluorine bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are widely used due to their stability, safety, and effectiveness. wikipedia.org

For the synthesis of this compound, a suitable non-fluorinated amine precursor could be subjected to electrophilic fluorination. The mechanism of this transformation is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org The choice of fluorinating agent and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome. wikipedia.org

| Fluorinating Agent | Description |

| N-fluorobenzenesulfonimide (NFSI) | A common, neutral electrophilic fluorinating agent. |

| Selectfluor | A cationic agent, often more reactive than neutral counterparts. wikipedia.org |

| N-fluoro-o-benzenedisulfonimide (NFOBS) | Another effective electrophilic fluorinating reagent. wikipedia.org |

Radical and Transition Metal-Catalyzed Methods in Fluorinated Amine Synthesis

Radical reactions and transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex fluorinated molecules. nih.gov Copper-catalyzed difluoroalkylation reactions, for example, often proceed through a radical mechanism. nih.gov These methods can involve the reaction of gem-difluoroalkenes with various coupling partners. nih.gov

Transition metals like palladium and rhodium are also employed in catalytic cycles to construct the desired carbon framework. nih.govnih.gov For instance, a dual catalytic system of Rh(III)/Ag(I) has been used in heteroannulation reactions. nih.gov These advanced methods offer novel pathways to the this compound skeleton, potentially with high efficiency and selectivity.

Stereoselective Synthesis of this compound and its Analogs

Controlling the stereochemistry at the C2 position is crucial for the synthesis of enantiomerically pure this compound. Several asymmetric strategies have been developed to achieve this.

Chiral Auxiliary-Mediated Approaches (e.g., N-tert-butylsulfinyl imines)

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In the context of fluorinated amines, N-tert-butylsulfinyl imines have proven to be exceptionally versatile. nuph.edu.uanuph.edu.ua This methodology, pioneered by Ellman, involves the condensation of a fluorinated aldehyde or ketone with enantiopure tert-butanesulfinamide to form a chiral N-tert-butylsulfinyl imine. nuph.edu.ua

The chiral sulfinyl group directs the nucleophilic addition to the imine carbon in a highly diastereoselective manner. nuph.edu.uabeilstein-journals.org Subsequent removal of the sulfinyl group under acidic conditions affords the desired chiral amine with high enantiomeric purity. beilstein-journals.org This approach has been successfully applied to the synthesis of a wide range of α-polyfluoroalkylamines. nuph.edu.uaresearchgate.net The stereochemical outcome can often be predicted based on a chelated transition state model where the nucleophile attacks from the less sterically hindered face. beilstein-journals.org

| Reaction Type | Diastereoselectivity (de) | Reference |

| Reduction of N-tert-butylsulfinyl ketimines | up to 98% | nuph.edu.ua |

| Addition of Grignard reagents to N-tert-butylsulfinyl imines | up to 70% | nuph.edu.ua |

| Mannich reaction with yne nucleophiles | up to 70:30 dr | beilstein-journals.org |

Asymmetric Catalysis in Fluorinated Amine Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Various catalytic systems have been developed for the asymmetric synthesis of fluorinated amines.

Organocatalysis, using small chiral organic molecules, has gained prominence. For example, chiral phosphoric acids have been used to catalyze the asymmetric Mannich reaction of difluoroenol species with imines. nih.gov In transition metal catalysis, chiral ligands are used to create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. nih.gov For instance, heterobifunctional rotaxanes containing a chiral 1,1'-binaphthyl-phosphoric acid unit have shown promise in asymmetric catalysis. nih.gov These catalytic methods provide a powerful and efficient means to access enantiopure this compound.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. In the context of synthesizing chiral fluorinated amines, organocatalysts, particularly those derived from proline and other chiral amines, have been investigated. researchgate.netnih.gov These catalysts can activate substrates through the formation of iminium or enamine intermediates, enabling highly stereoselective transformations. For instance, bifunctional amine-squaramide organocatalysts have demonstrated efficacy in promoting Michael additions, a key step in the potential synthesis of precursors to this compound, with enantioselectivities reaching up to 77% ee. researchgate.net The development of novel chiral pyrrolidine-based organocatalysts has also been a focus, with applications in the Michael addition of ketones to nitroolefins, a reaction that can be adapted for the synthesis of fluorinated amine precursors. researchgate.net

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis offers a versatile and efficient approach to the asymmetric synthesis of complex molecules. Catalysts based on palladium, copper, and iridium have been particularly successful in forging carbon-carbon and carbon-heteroatom bonds with high enantioselectivity.

In the realm of fluorinated amine synthesis, transition metal-catalyzed reactions often involve the asymmetric reduction of prochiral enamines or imines, or the cross-coupling of fluorinated precursors with appropriate nitrogen-containing nucleophiles. For example, rhodium(I)-catalyzed enantioselective intramolecular cycloadditions have been developed to construct bridged bicyclic systems, demonstrating the power of these catalysts in creating complex chiral architectures. nih.gov Cooperative catalysis, combining a tertiary amine with a transition metal, has also been employed in asymmetric [4 + 3] annulations to construct oxepane (B1206615) frameworks with high stereocontrol, a strategy that could be conceptually extended to the synthesis of fluorinated cyclic amines. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Rh(I)/DTBM-segphos | Intramolecular Type II Cycloaddition | Access to functionalized [3.3.1] bridged bicycles with excellent enantioselectivity. nih.gov |

| Tertiary Amine/Transition Metal | Asymmetric [4 + 3] Annulation | Construction of oxepane frameworks with high stereocontrol; all four diastereomers accessible. nih.gov |

Biocatalytic Strategies

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Amine dehydrogenases (AmDHs) are a class of enzymes that have garnered significant attention for their ability to catalyze the asymmetric reductive amination of ketones to produce chiral amines with excellent enantioselectivity. researchgate.net Protein engineering has expanded the substrate scope and improved the stability of AmDHs, making them viable catalysts for the synthesis of a wide range of amines, including those with bulky substituents. researchgate.net While direct biocatalytic synthesis of this compound has not been explicitly reported, the established ability of engineered AmDHs to handle sterically demanding ketones suggests that a suitable biocatalyst could be developed for the asymmetric amination of a corresponding difluorinated ketone precursor. researchgate.net

Desymmetrization of Geminal Difluoroalkanes

An alternative and powerful strategy for the enantioselective synthesis of fluorinated compounds is the desymmetrization of prochiral geminal difluoroalkanes. This approach involves the selective reaction of one of the two enantiotopic fluorine atoms, thereby creating a chiral center. A notable example involves a palladium/copper/lithium ternary system for the stereodivergent synthesis of fluorinated amino acids. nih.gov This method utilizes a sequential desymmetrization of geminal difluoromethylenes and allylic substitution with amino acid Schiff bases, achieving high yields and excellent regio-, diastereo-, and enantioselectivities. nih.gov Density functional theory (DFT) studies have revealed that the interaction between the fluorine atom and the copper catalyst plays a crucial role in determining the stereoselectivity of the reaction. nih.gov

Multi-Component Reactions for the Synthesis of Difluorinated Butanamines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.govrsc.org Several MCRs have been developed for the synthesis of fluorinated compounds. nih.govrsc.org

One notable approach involves the use of copper(I) difluorocarbene as a carbonyl source in a multi-component reaction with an arylamine and an aldehyde to generate α-aminoamide derivatives. nih.govresearchgate.net This reaction is proposed to proceed through a copper difluorocarbene intermediate that reacts with the amine to form an ammonium (B1175870) ylide, which is subsequently trapped by an imine. researchgate.net This method provides a practical alternative to classical Ugi or Strecker reactions, avoiding the use of toxic reagents like cyanide. nih.govresearchgate.net While not directly yielding this compound, the principles of this MCR could be adapted for its synthesis.

Flow Chemistry Applications in Scalable Synthesis of Fluorinated Amines

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. worktribe.comrsc.org These benefits are particularly relevant for fluorination reactions, which often involve hazardous reagents and exothermic processes. vapourtec.combeilstein-journals.org

Flow reactors have been successfully employed for the direct fluorination of various organic substrates and for the synthesis of fluorinated amino acids. worktribe.comchemistryviews.org A protecting-group-free and semi-continuous process has been developed for the synthesis of racemic fluorinated α-amino acids from fluorinated amines, involving a photooxidative cyanation followed by nitrile hydrolysis. chemistryviews.org This approach allows for the large-scale production of these valuable building blocks. chemistryviews.org The use of flow chemistry can enable reactions to be performed under conditions that would be difficult or dangerous to achieve in a batch reactor, thus expanding the accessible chemical space for the synthesis of fluorinated amines. chemistryviews.org

| Flow Chemistry Application | Reaction | Advantages |

| Synthesis of Fluorinated α-Amino Acids | Photooxidative cyanation of a fluorinated amine followed by nitrile hydrolysis | Protecting-group-free, semi-continuous, scalable. chemistryviews.org |

| Direct Fluorination | Fluorination of anilines | Enhanced safety, reduced waste. worktribe.com |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The choice of synthetic route for this compound depends on several factors, including the desired stereochemistry, scale of production, and available starting materials.

Enantioselective Methods: For the synthesis of enantiomerically pure this compound, organocatalytic, transition metal-catalyzed, and biocatalytic methods are the most suitable. Transition metal-catalyzed approaches, particularly those involving desymmetrization, often offer the highest levels of stereoselectivity. nih.gov Biocatalysis presents a green and highly selective option, though the development of a specific enzyme may be required. researchgate.net Organocatalysis provides a metal-free alternative, with good to excellent enantioselectivities achievable. researchgate.net

Multi-Component Reactions: MCRs excel in terms of efficiency and atom economy, rapidly generating molecular complexity. nih.govresearchgate.net While existing MCRs may not directly produce the target molecule, their adaptation could provide a highly convergent and efficient route.

Flow Chemistry: For large-scale production, flow chemistry offers significant advantages in terms of safety, scalability, and process control. rsc.orgchemistryviews.org The ability to safely handle hazardous fluorinating agents and to perform reactions under high temperature and pressure makes flow chemistry a powerful tool for the industrial synthesis of fluorinated amines.

Ultimately, a hybrid approach, perhaps combining the efficiency of a multi-component reaction with the selectivity of a biocatalytic or transition-metal-catalyzed step, all performed in a continuous flow system, may represent the most optimal strategy for the synthesis of this compound.

Stereochemical Considerations in the Synthesis of 4,4 Difluoro 3,3 Dimethylbutan 2 Amine

Enantioselective and Diastereoselective Control in the Formation of Fluorinated Stereocenters

The creation of stereocenters, particularly those bearing fluorine atoms, with high levels of enantioselectivity and diastereoselectivity is a formidable challenge in synthetic organic chemistry. nih.gov The approach to synthesizing chiral amines like 4,4-Difluoro-3,3-dimethylbutan-2-amine often relies on the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.orgyoutube.com

One of the most successful strategies involves the use of sulfinyl groups as chiral auxiliaries. capes.gov.brbioorganica.com.ua For instance, N-tert-butanesulfinyl imines have been widely used to synthesize a variety of chiral amines with high stereoselectivity. nih.gov The addition of organometallic reagents to these chiral sulfinyl imines proceeds through a well-defined six-membered ring transition state, where the metal cation coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. wikipedia.org This rigid conformation effectively shields one face of the imine, leading to a highly diastereoselective nucleophilic addition.

Another powerful class of chiral auxiliaries are oxazolidinones, famously known as Evans auxiliaries. acs.org These can be attached to a carboxylic acid precursor, and subsequent reactions, such as alkylation or aldol (B89426) additions, are directed by the stereocenter on the auxiliary. After the desired stereochemistry is established, the auxiliary can be cleaved to reveal the chiral product. acs.org

Catalytic asymmetric methods are also at the forefront of synthesizing chiral fluorinated compounds. rsc.org These methods often employ chiral ligands in combination with a metal catalyst to create a chiral environment around the substrate, thereby influencing the stereochemical course of the reaction. acs.orgbeilstein-journals.orgnih.gov For example, palladium-catalyzed C-H fluorination using a quinoline-based ligand has been shown to produce enantiopure fluorinated α-amino acids. acs.org

The following table summarizes common strategies for stereoselective control in the synthesis of fluorinated amines:

| Strategy | Description | Key Features | Representative References |

| Chiral Sulfinyl Auxiliaries | Use of N-tert-butanesulfinyl imines to direct nucleophilic additions. nih.gov | High diastereoselectivity, broad substrate scope, readily available auxiliaries. bioorganica.com.uanih.gov | capes.gov.br, nih.gov, bioorganica.com.ua |

| Chiral Oxazolidinone Auxiliaries | Temporary incorporation of an oxazolidinone to control stereochemistry. acs.org | Well-established methodology, predictable stereochemical outcomes. acs.org | acs.org |

| Catalytic Asymmetric Fluorination | Use of chiral catalysts to induce enantioselectivity in fluorination reactions. acs.org | Atom-economical, potential for high enantiomeric excess. acs.org | acs.org, beilstein-journals.org, nih.gov |

| Biocatalysis | Employment of engineered enzymes to catalyze stereoselective transformations. acs.orgnih.gov | High selectivity and efficiency under mild conditions. acs.org | acs.org, nih.gov |

Role of the Fluorine Atom in Directing Stereochemical Outcomes

The fluorine atom, despite being the most electronegative element, is relatively small and can be considered a steric mimic of a hydrogen atom. nih.gov However, its strong electron-withdrawing nature significantly alters the electronic properties of a molecule, which can, in turn, influence the stereochemical outcome of a reaction. nih.govnih.gov

In the context of synthesizing molecules like this compound, the gem-difluoro group at the C4 position exerts a powerful inductive effect. This electronic influence can affect the reactivity and acidity of adjacent protons and the stability of transition states. For instance, in the reduction of a ketone precursor to form the amine, the fluorine atoms can influence the trajectory of the hydride attack, potentially leading to diastereoselectivity if another stereocenter is present.

Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can play a role in organizing the transition state geometry. nih.gov In enzyme-catalyzed reactions, these interactions can be crucial for the precise positioning of the substrate within the active site, leading to high levels of stereocontrol.

The influence of fluorine on reaction mechanisms is an active area of research. bioorganica.com.ua In some cases, direct interactions between a fluorine atom and a metal center in a catalyst have been observed, which can modulate the catalyst's reactivity and selectivity. acs.org

Chirality Transfer and Memory in Fluorinated Amine Synthesis

Chirality transfer refers to the process where a stereocenter in a starting material dictates the stereochemistry of a newly formed stereocenter in the product. This is a fundamental concept in asymmetric synthesis. In the context of fluorinated amine synthesis, if a chiral center is already present in the molecule before the introduction of the amine or fluorine atoms, its stereochemical information can be transferred to the new stereocenters.

For example, if the synthesis of this compound starts from a chiral precursor, such as a chiral alcohol or ketone, the existing stereocenter can direct the stereochemical outcome of subsequent reactions. This is often referred to as substrate-controlled stereoselection. youtube.com

The concept of "chiral memory" is a more subtle phenomenon where a transiently chiral intermediate retains its stereochemical information during a reaction, even if the original stereocenter is temporarily destroyed. This can occur in reactions involving intermediates like enolates or radicals. While less common, it represents a powerful strategy for asymmetric synthesis.

The synthesis of complex molecules often involves a sequence of reactions where stereochemical information is relayed from one center to another. The careful planning of a synthetic route is therefore crucial to ensure that the desired stereoisomer of the final product is obtained with high purity.

Computational Chemistry Approaches for 4,4 Difluoro 3,3 Dimethylbutan 2 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4,4-Difluoro-3,3-dimethylbutan-2-amine, DFT calculations can elucidate its three-dimensional geometry, bond lengths, bond angles, and the distribution of electron density.

DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, further analysis can be performed to compute various electronic properties.

Table 1: Predicted Geometric and Electronic Properties of this compound from Theoretical DFT Calculations

| Property | Predicted Value | Significance |

| C-F Bond Length | ~1.35 Å | Shorter than a typical C-C bond, indicating a strong, polarized bond. |

| C-C-F Bond Angle | ~109.5° | Tetrahedral geometry around the fluorinated carbon. |

| Dipole Moment | Increased compared to non-fluorinated analog | The strong C-F bond dipoles lead to a significant molecular dipole moment. |

| Mulliken Atomic Charges | Negative on F, Positive on C-4 | Illustrates the high polarity of the C-F bonds. |

Note: The values in this table are illustrative and based on typical DFT results for similar gem-difluoroalkanes. Actual values would require specific calculations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential reaction pathways of a molecule. For this compound, this can involve studying its synthesis or its subsequent reactions. For instance, the synthesis of fluorinated amines can proceed through various routes, and computational modeling can help in identifying the most energetically favorable pathway. nih.gov

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energies for each step of a proposed mechanism, allowing for the prediction of reaction rates and the identification of potential intermediates. For example, in a potential nucleophilic substitution reaction involving the amine group, computational models could predict whether the reaction proceeds via an SN1 or SN2 mechanism.

Table 2: Theoretical Reaction Energetics for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +25 |

| 3 | Intermediate | +5 |

| 4 | Transition State 2 | +15 |

| 5 | Products | -10 |

Note: This table represents a hypothetical reaction pathway and the energy values are for illustrative purposes.

Prediction of Conformational Preferences and Stereoelectronic Effects

The presence of the gem-difluoro group has profound stereoelectronic effects that dictate the conformational preferences of this compound. The gauche effect, often observed in 1,2-difluoroethane, is a relevant concept here, where the gauche conformation is more stable than the anti-conformation, contrary to what would be expected from steric hindrance alone. This is attributed to hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbitals (σC-H → σ*C-F).

In this compound, similar hyperconjugative interactions can be expected to influence the rotational barrier around the C3-C4 bond. Computational studies on related fluorinated systems have shown that the introduction of fluorine can alter the conformational landscape, sometimes leading to preferences for specific rotamers that might not be intuitive. rsc.org

Table 3: Predicted Conformational Analysis of the C3-C4 Bond in this compound

| Dihedral Angle (H-C2-C3-C4) | Conformation | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| 60° | Gauche | 0 | Potential stabilization from hyperconjugation. |

| 180° | Anti | > 0 | Steric repulsion between the amine and t-butyl groups. |

Note: The relative energies are illustrative and would need to be confirmed by specific computational analysis.

Molecular Dynamics Simulations for Reactivity and Interaction Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By simulating the motion of the molecule in a given environment (e.g., in a solvent or interacting with other molecules), one can gain insights into its reactivity and intermolecular interactions.

MD simulations of fluorinated alkanes have shown that they exhibit different aggregation behaviors compared to their non-fluorinated counterparts. rsc.org Perfluoroalkanes tend to have weaker intermolecular forces and are more rigid. acs.org For this compound, MD simulations could be used to study its solvation in different solvents, predicting its solubility and how it orients itself with respect to solvent molecules.

Furthermore, the interaction of the amine and difluoro groups with biological macromolecules could be explored. The fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and weak hydrogen bonds, which can be critical for molecular recognition processes. nih.gov MD simulations can help to characterize the stability and geometry of these interactions.

Table 4: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Type | Information Gained | Potential Application |

| Solvation in Water | Radial distribution functions, solvation free energy. | Predicting aqueous solubility and behavior in biological systems. |

| Interaction with a Protein | Binding free energy, interaction hotspots. | Understanding its potential as a ligand for a biological target. |

| Bulk Liquid Simulation | Diffusion coefficient, viscosity. | Characterizing its properties as a pure substance. |

Note: The insights listed are examples of what could be obtained from MD simulations.

Advanced Characterization Techniques in Research on 4,4 Difluoro 3,3 Dimethylbutan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4,4-Difluoro-3,3-dimethylbutan-2-amine. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the connectivity and spatial arrangement of atoms can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the methine proton adjacent to the amine group, the amine protons themselves, and the proton on the difluoromethyl group. The chemical shifts are influenced by the electronegativity of the neighboring fluorine and nitrogen atoms. The methine proton (CH-NH₂) and the proton of the difluoromethyl group (CHF₂) are expected to appear at lower fields due to this deshielding effect. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, for instance, the methine proton signal would be split by the protons of the adjacent methyl and amine groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. uq.edu.au For this compound, distinct signals are anticipated for the carbon of the methyl group, the quaternary carbon, the carbon bonded to the amine group, and the carbon bearing the two fluorine atoms. The carbon atom attached to the fluorine atoms (C-4) is expected to show a significant downfield shift and will appear as a triplet due to one-bond coupling with the two fluorine atoms. Similarly, the carbon adjacent to it (C-3) will also exhibit coupling to the fluorine atoms, albeit with a smaller coupling constant.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound would provide direct evidence of the fluorine atoms. The two fluorine atoms on C-4 are diastereotopic due to the adjacent chiral center at C-2, and therefore they are expected to be chemically non-equivalent, potentially giving rise to two separate signals. These signals would likely appear as a complex multiplet due to geminal F-F coupling and vicinal H-F coupling with the proton on C-4 and potentially longer-range couplings.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | CH₃ (C-1) | ~1.1 | d | J(H,H) ≈ 7 |

| ¹H | (CH₃)₂ (C-3) | ~1.2 | s | - |

| ¹H | NH₂ | Broad singlet | s (broad) | - |

| ¹H | CH (C-2) | ~3.0-3.5 | m | - |

| ¹H | CHF₂ (C-4) | ~5.8-6.2 | t | ²J(H,F) ≈ 50 |

| ¹³C | C-1 | ~15-20 | - | - |

| ¹³C | C-3 Dimethyls | ~20-25 | - | - |

| ¹³C | C-3 | ~40-45 | t | ²J(C,F) ≈ 20-25 |

| ¹³C | C-2 | ~55-60 | t | ³J(C,F) ≈ 5-10 |

| ¹³C | C-4 | ~115-125 | t | ¹J(C,F) ≈ 230-250 |

| ¹⁹F | CF₂ | ~ -110 to -130 | m | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd m/z value, in accordance with the nitrogen rule.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. uni.lu For this compound, this could lead to the loss of a methyl radical or a difluoromethyl-dimethylmethyl radical, resulting in characteristic fragment ions. The presence of the tert-butyl group would likely lead to a prominent peak corresponding to the loss of a tert-butyl radical or the formation of the stable tert-butyl cation. The fragmentation pattern can be complex, but detailed analysis of the fragment ions helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 137 | [C₆H₁₃F₂N]⁺ | Molecular Ion (M⁺) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical |

| 80 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

| 44 | [CH₃CHNH₂]⁺ | Alpha-cleavage |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scifiniti.com These techniques are highly sensitive to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups will be observed around 2850-3000 cm⁻¹. A key feature will be the strong absorption bands corresponding to the C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C-F bonds can be observed in Raman spectra, they are often weaker than in IR. However, the C-C backbone and symmetric vibrations of the dimethyl groups may give rise to strong Raman signals. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |

| C-H Stretch | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| N-H Bend | ~1600 | ~1600 | Medium (IR) |

| C-F Stretch | 1000-1400 | 1000-1400 | Strong (IR), Weak (Raman) |

| C-N Stretch | 1000-1250 | 1000-1250 | Medium (IR) |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. For this compound, which contains a stereocenter at the C-2 position, X-ray crystallography of a suitable single crystal would unambiguously establish the arrangement of the atoms in space.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed molecular structure can be derived. Key parameters obtained from a crystal structure analysis include bond lengths, bond angles, and torsion angles. For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the stereocenter, which is crucial for understanding its biological activity and stereospecific interactions. The crystal packing, which describes how molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions such as hydrogen bonding involving the amine group.

As of the current literature survey, a crystal structure for this compound has not been publicly reported. However, analysis of related structures provides expected ranges for bond lengths and angles.

Table 4: Typical Bond Lengths and Angles from X-ray Crystallography of Similar Compounds

| Parameter | Expected Value |

|---|---|

| C-C Bond Length | 1.52 - 1.55 Å |

| C-N Bond Length | 1.45 - 1.49 Å |

| C-F Bond Length | 1.35 - 1.40 Å |

| C-C-C Bond Angle | 109° - 112° |

| C-C-N Bond Angle | 109° - 111° |

| F-C-F Bond Angle | ~105° |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining its enantiomeric excess (e.e.) if it has been synthesized as a single enantiomer.

Purity Determination: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to determine the chemical purity of the compound. In GC, the compound is vaporized and passed through a column, with detection typically by a flame ionization detector (FID) or a mass spectrometer (GC-MS). In HPLC, the compound is dissolved in a solvent and passed through a column under high pressure. The choice of column and mobile phase depends on the polarity of the compound. The purity is determined by the relative area of the peak corresponding to the compound of interest compared to any impurity peaks.

Enantiomeric Excess Determination: Since this compound is a chiral molecule, determining the ratio of its enantiomers is critical, especially for applications in medicinal chemistry. This is typically achieved using chiral chromatography, most commonly chiral HPLC. nih.gov In this technique, a chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to their separation. The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the relative areas of the two peaks. Alternatively, the amine can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC or GC column.

Table 5: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Typical Condition |

|---|---|

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

Role of 4,4 Difluoro 3,3 Dimethylbutan 2 Amine As a Synthetic Building Block

Utility in the Construction of Chiral Fluorinated Scaffolds

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as the biological activity of a drug can be highly dependent on its stereochemistry. 4,4-Difluoro-3,3-dimethylbutan-2-amine, possessing a chiral center, is an excellent starting point for the synthesis of more complex chiral fluorinated structures.

The asymmetric synthesis of amines is a well-established field, with methods like the use of tert-butanesulfinamide auxiliaries proving highly effective for a wide range of substrates. yale.edu These methods can be applied to the synthesis of chiral this compound from its corresponding ketone, 4,4-difluoro-3,3-dimethylbutan-2-one. The resulting chiral amine can then be used in a variety of synthetic transformations to build intricate molecular architectures. For instance, the synthesis of chiral β-arylamines through iridium-catalyzed asymmetric reductive amination is a powerful tool for creating valuable pharmacophores. rsc.org

A notable example of constructing a chiral fluorinated scaffold from a related precursor is the fluorination-free synthesis of a 4,4-difluoro-3,3-dimethylproline derivative. researchgate.net This process, which involves a Claisen rearrangement and an iodolactamization sequence, demonstrates how a gem-difluoro-dimethyl substituted carbon skeleton can be cyclized to form a chiral heterocyclic amino acid. researchgate.net This highlights the potential of this compound to be a precursor for analogous chiral pyrrolidine (B122466) and piperidine (B6355638) scaffolds, which are prevalent in many bioactive compounds. The synthesis of such chiral fluorinated piperidines is of significant interest, as these motifs are key components in numerous pharmaceuticals. nih.govbeilstein-journals.orgnih.govanr.fr

| Precursor | Synthetic Method | Target Scaffold | Key Features |

| 4,4-Difluoro-3,3-dimethylbutan-2-one | Asymmetric Reductive Amination | Chiral this compound | Enantiomerically pure amine building block |

| Trifluoroacetaldehyde methyl hemiacetal | Claisen rearrangement/iodolactamization | Enantiomerically pure 4,4-difluoro-3,3-dimethylproline | Chiral fluorinated cyclic amino acid researchgate.net |

| Substituted Pyridines | Dearomatization-Hydrogenation | all-cis-(Multi)fluorinated Piperidines | Stereocontrolled synthesis of fluorinated heterocycles nih.gov |

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are among the most important structural motifs in medicinal chemistry. The unique properties of this compound make it an attractive precursor for the synthesis of novel fluorinated heterocyclic systems.

The primary amine functionality of this compound can readily participate in cyclization reactions to form a variety of heterocyclic rings. For example, it can be used in multi-component reactions, such as the Biginelli reaction, to produce dihydropyrimidinones. nih.gov By reacting with a β-ketoester and an aldehyde, a fluorinated dihydropyrimidinone can be synthesized, incorporating the unique difluoro-dimethylbutyl moiety into the heterocyclic core.

Furthermore, the amine can be transformed into other functional groups that can then be used to construct heterocycles. For instance, the amine could be converted to an azide, which can then undergo cycloaddition reactions to form triazoles. The synthesis of fluorinated pyrans through an organocatalytic Michael/oxa-Michael cascade reaction with fluorinated keto esters demonstrates the broader potential for creating diverse heterocyclic systems from fluorinated building blocks. researchgate.net

The reductive amination of ketones is a versatile method for synthesizing amines, which can then be used to build heterocyclic systems. masterorganicchemistry.comorganic-chemistry.orgarkat-usa.org This approach allows for the introduction of various substituents on the nitrogen atom, further diversifying the range of accessible heterocyclic structures.

| Reactants | Reaction Type | Resulting Heterocycle |

| This compound, β-ketoester, aldehyde | Biginelli Reaction | Fluorinated Dihydropyrimidinone nih.gov |

| Fluorinated unsaturated keto esters, β,γ-unsaturated ketones | Michael/oxa-Michael Cascade | Fluorinated Pyrans researchgate.net |

| Cyclic olefins, Deoxo-Fluor® | Halofluorination | Fluorinated Lactams and Imides nih.govbeilstein-journals.org |

Applications in Complex Molecule Synthesis as Intermediates

The strategic incorporation of fluorinated building blocks is a key strategy in the design of modern pharmaceuticals. This compound and its derivatives serve as valuable intermediates in the synthesis of complex, biologically active molecules.

A pertinent example is the synthesis of 4,4-difluoropiperidine (B1302736) derivatives as potent and selective dopamine (B1211576) D4 receptor antagonists. nih.gov Although the synthesis described starts from a different precursor, it highlights the importance of the 4,4-difluorinated piperidine scaffold in medicinal chemistry. The synthesis of such scaffolds could potentially begin from this compound through intramolecular cyclization strategies.

The enantioselective synthesis of (–)-Nutlin-3, a potent p53/MDM2 inhibitor, showcases the utility of chiral diamine building blocks in the construction of complex therapeutic agents. sigmaaldrich.com The development of methods for the asymmetric synthesis of chiral amines, such as those applicable to this compound, is therefore crucial for accessing such complex molecular targets. yale.edursc.org The ability to synthesize chiral α,γ-trifluoromethylated amines through stereospecific isomerization of allylic amines further underscores the importance of developing synthetic routes to unique chiral fluorinated amines. nih.gov

| Intermediate | Target Molecule Class | Therapeutic Area |

| 4,4-Difluoropiperidine derivatives | Dopamine D4 Receptor Antagonists | Neurological Disorders nih.gov |

| Chiral cis-Stilbene Diamines | p53/MDM2 Inhibitors (e.g., (–)-Nutlin-3) | Oncology sigmaaldrich.com |

| Chiral Trifluoromethylated Amines | Various Bioactive Molecules | Medicinal Chemistry nih.gov |

Development of Novel Fluorinated Reagents from this compound Derivatives

Beyond its role as a structural component, derivatives of this compound have the potential to be developed into novel fluorinated reagents for various chemical transformations. The unique electronic properties conferred by the gem-difluoro group can be harnessed to create reagents with unique reactivity.

The synthesis of novel fluorinated building blocks via halofluorination and related reactions of cyclic olefins demonstrates a strategy for creating a diverse range of fluorinated small molecules. nih.govbeilstein-journals.org Similarly, derivatives of this compound could be functionalized to create new reagents. For example, conversion of the amine to a diazonium salt could lead to a source of a fluorinated radical or cation.

The development of fluorinated building blocks for agrochemical and pharmaceutical applications is an active area of research. anr.fr Catalytic fluorination of chlorinated aromatic compounds is one approach to creating such building blocks. anr.fr Derivatives of this compound could also be explored as ligands for transition metal catalysts, where the fluorine atoms could modulate the electronic properties and stability of the catalyst. The synthesis of fluorinated cyclohexanes as amine building blocks for discovery chemistry further illustrates the demand for novel fluorinated motifs. nih.gov

| Derivative Type | Potential Application | Rationale |

| Diazonium Salt | Source of fluorinated radicals/cations | Unique reactivity for further transformations |

| Functionalized Amine | Ligand for transition metal catalysis | Fluorine atoms can tune catalyst properties |

| Further derivatized amine | Novel fluorinated building block | For incorporation into new chemical entities nih.govanr.fr |

Future Research Directions and Challenges in Fluorinated Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methods

A significant challenge in fluorine chemistry is the development of environmentally benign synthetic protocols. Future research is focused on moving away from hazardous reagents and multi-step syntheses. Key areas include:

Metal-Free Fluorination: The use of reagents like Selectfluor in metal-free, one-pot processes offers a safer and more sustainable route to difluoroamines. rsc.org

Valorization of Greenhouse Gases: Ambitious strategies aim to use stable, abundant feedstocks like sulfur hexafluoride (SF6) as a fluorine source, transforming a potent greenhouse gas into a valuable chemical reagent. nih.govacs.org

Mechanochemistry: Solvent-free mechanochemical methods, such as grinding reagents together, are being developed for the synthesis of fluorinated imines and amines, reducing solvent waste and energy consumption. mdpi.com

Expanding the Scope of Stereoselective Transformations

Controlling stereochemistry is paramount, particularly for pharmaceutical applications. The synthesis of enantiomerically pure fluorinated amines remains a significant hurdle. Future progress will depend on:

Asymmetric Catalysis: Developing new chiral catalysts and ligands for reactions such as asymmetric Mannich reactions, Michael additions, and allylic alkylations is crucial for accessing fluorinated compounds with multiple contiguous stereocenters. nih.govrsc.org

Novel Strategies: New strategies for the stereoselective synthesis of fluorinated β-amino acids and their derivatives are being explored, often using chiral auxiliaries or organocatalysis to control the stereochemical outcome of the reaction. acs.orgnih.gov

Enzymatic Methods: The use of biocatalysts, such as antibodies, for stereoselective fluorination reactions represents a promising, albeit still developing, frontier. acs.org

Advanced Mechanistic Understanding of Fluorination Processes

A deeper understanding of how fluorination reactions occur is essential for improving their efficiency, selectivity, and scope. Research in this area involves:

Computational and Experimental Studies: Combining quantum chemical calculations with experimental studies (e.g., kinetics, radical trapping) helps to elucidate reaction pathways, such as determining whether a reaction proceeds via an SN2 or a single-electron transfer (SET) mechanism. acs.orgrsc.orgresearchgate.net

Reagent-Specific Mechanisms: Detailed mechanistic studies on popular fluorinating agents like Selectfluor are revealing subtle effects of solvents, counterions, and reaction conditions that govern stereoselectivity and product distribution. acs.orgnih.gov

Exploration of Novel Reactivity Patterns for Difluoroamines

Discovering new ways to use fluorinated amines as synthetic intermediates can unlock access to previously inaccessible molecules. This includes:

In Situ Generation and Trapping: The inherent instability of some N-perfluoroalkylated amines can be harnessed. These reactive intermediates can be generated and used in one-pot procedures to create diverse fluorinated products like amides and thioamides through controllable defluorination pathways. nih.gov

Difluoroamine as a Functional Group: Research into the fundamental reactivity of the difluoroamino (NF2) group itself, including its reactions with strained olefins and its use in reductive deaminations, continues to provide new synthetic tools. acs.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Fluorinated Amine Design and Synthesis

The integration of computational tools is set to revolutionize how fluorinated molecules are discovered and made.

Predictive Modeling: AI and machine learning (ML) models are being developed to accurately predict the changes in bioactivity upon fluorine substitution, guiding medicinal chemists toward more promising modifications. nih.gov

De Novo Design: Generative AI models can design novel fluorinated compounds with desired property profiles, exploring vast chemical spaces more efficiently than traditional methods. nih.govspringernature.com

Synthesis Planning: AI is being applied to retrosynthesis, helping to devise efficient synthetic routes for complex target molecules and even enabling fully automated synthesis on robotic platforms. nih.govresearchgate.net

Q & A

Q. Key Considerations :

- Solvent choice (e.g., ethanol or THF) and temperature control to minimize side reactions.

- Industrial-scale adaptations, such as continuous flow synthesis, improve efficiency .

How is this compound characterized to confirm its structure and purity?

Q. Basic Analytical Techniques

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves backbone and methyl groups .

- HPLC : Quantifies purity (≥95%) and detects isomers or byproducts .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. Advanced Methods :

- X-ray Crystallography : Resolves stereochemistry and fluorine positioning in crystal lattices .

- Chiral HPLC : Differentiates enantiomers for pharmacological studies .

How do fluorination strategies impact the compound’s reactivity and bioactivity?

Advanced Mechanistic Insights

Fluorine atoms:

- Enhance Bioavailability : Reduce basicity of adjacent amines, improving membrane permeability .

- Modulate Conformation : Steric and electronic effects stabilize bioactive conformations (e.g., helical peptoids) .

- Protein Interactions : Fluorine engages in orthogonal dipolar or C–F···H–X hydrogen bonds with target receptors .

Case Study :

In peptoid synthesis, fluorinated analogs show enhanced helicity and protease resistance, critical for drug design .

What challenges arise in stereochemical control during synthesis, and how are they addressed?

Q. Advanced Synthetic Challenges

- Racemization Risk : During fluorination or acidic workup, leading to enantiomer mixtures.

- Resolution Strategies :

- Kinetic Resolution : Using chiral catalysts or enzymes .

- Diastereomeric Salt Formation : With chiral acids (e.g., tartaric acid) .

Data Example :

In a scaled synthesis, enantiomeric excess (ee) >98% was achieved via iterative recrystallization .

How can researchers resolve contradictions in synthetic yield data across different methods?

Q. Methodological Troubleshooting

- Reaction Optimization : Varying catalysts (e.g., SiO₂ in fluorination boosts yield by 15–20%) .

- Byproduct Analysis : LC-MS identifies side products (e.g., elimination vs. substitution pathways).

- Scale-Dependent Effects : Pilot-scale reactions may underperform due to mixing inefficiencies .

Case Study :

A 4.5% overall yield in a 10-step synthesis was improved to 12% by optimizing bromination and fluorination conditions .

What analytical techniques are used to study the compound’s interactions with biological targets?

Q. Advanced Biophysical Methods

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to enzymes or receptors.

- 19F NMR : Tracks fluorine environments in protein-ligand complexes .

- Molecular Dynamics (MD) : Simulates fluorine’s role in stabilizing ligand-receptor conformations .

Example :

Fluorine’s quadrupolar moment in ¹⁹F NMR revealed preferential binding to hydrophobic enzyme pockets .

What is the role of this compound in peptoid synthesis, and how does it impact secondary structures?

Q. Advanced Application in Peptoid Design

- Helicity Induction : Fluorine’s steric bulk stabilizes polyproline type I-like helices in peptoids, enhancing proteolytic stability .

- Synthetic Protocol :

- Submonomer approach with tert-butyl bromoacetate and primary amines .

- Purification via flash chromatography to isolate sequence-defined fluorinated peptoids .

Biological Relevance :

Fluorinated peptoids show promise as antimicrobial agents due to enhanced structural rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.